molecular formula C8H7NS B142379 Benzyl thiocyanate CAS No. 3012-37-1

Benzyl thiocyanate

Cat. No. B142379
CAS RN: 3012-37-1
M. Wt: 149.21 g/mol
InChI Key: ABNDFSOIUFLJAH-UHFFFAOYSA-N
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Description

Benzyl thiocyanate is a member of thiocyanates . It undergoes regioselective bond dissociation during its electrochemical reduction in acetonitrile at an inert electrode . It is added to stimulate the chlortetracycline biosynthesis during industrial fermentations . It undergoes biotransformation into dibenzyl disulphide by Streptomyces aureofaciens .


Synthesis Analysis

Direct benzylic C (sp3)–H thiocyanation is explored as a straightforward strategy toward the synthesis of thiocyanate derivatives . An electrochemical protocol for site-selective benzylic C (sp3)–H thiocyanation under mild reaction conditions has been reported .


Molecular Structure Analysis

The molecular formula of Benzyl thiocyanate is C8H7NS . The molecular weight is 149.21 g/mol . The InChI key is ABNDFSOIUFLJAH-UHFFFAOYSA-N . The SMILES string is N#CSCc1ccccc1 .


Chemical Reactions Analysis

Benzyl thiocyanate undergoes regioselective bond dissociation during its electrochemical reduction in acetonitrile at an inert electrode . It undergoes biotransformation into dibenzyl disulphide by Streptomyces aureofaciens .


Physical And Chemical Properties Analysis

Benzyl thiocyanate is a solid substance . It has a boiling point of 230-235 °C (lit.) and a melting point of 39-41 °C (lit.) . It is soluble in diethyl ether .

Scientific Research Applications

Organic Synthesis

Benzyl thiocyanate serves as a key intermediate in organic synthesis. It is used in AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds, which is a free radical reaction pathway for constructing benzylic sp3 C–SCN bonds without introducing leaving groups in advance .

Medicinal Chemistry

In medicinal chemistry, Benzyl thiocyanate is a core motif in bioactive molecules that could be used as immunomodulators. It’s also a versatile synthetic intermediate in pharmacophores like isothiocyanate and thioureas, which find extensive utility in medicinal chemistry .

Antibacterial and Antiparasitic Agents

Thiocyanate derivatives, including those derived from Benzyl thiocyanate, show excellent antibacterial and antiparasitic activities. The introduction of SCN groups into parent molecules constructs SCN-containing small organic molecules with potential therapeutic applications .

Electrochemical Applications

The site-selective electrochemical thiocyanation of benzylic C–H bonds is another application where Benzyl thiocyanate plays a role. This process allows for the synthesis of thiocyanate derivatives under mild conditions with broad substrate scope .

Chlortetracycline Production

In biotransformation processes, Benzyl thiocyanate has been used as a specific stimulator of chlortetracycline biosynthesis in Streptomyces aureofaciens .

Safety and Hazards

Benzyl thiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Direct thiocyanations of benzylic compounds have been implemented . A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds . The currently developed protocol also involved the use of readily available raw materials and resulted in high product yields (up to 100%), both being great advantages for synthesizing benzyl thiocyanates .

properties

IUPAC Name

benzyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDFSOIUFLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
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DSSTOX Substance ID

DTXSID5020156
Record name Benzyl thiocyanate
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Molecular Weight

149.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Benzyl thiocyanate
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Product Name

Benzyl thiocyanate

CAS RN

3012-37-1
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Melting Point

41 - 42 °C
Record name Benzyl thiocyanate
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URL http://www.hmdb.ca/metabolites/HMDB0034273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate

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